4-Bromo-3-fluoro-4'-thiomorpholinomethylbenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-3-fluoro-4’-thiomorpholinomethylbenzophenone is a chemical compound that has gained significant attention in scientific research and industry1. It can be used as a fluorine-containing organic intermediate, and can be used for the synthesis of medicines, pesticides, dyes, etc2.

Synthesis Analysis

The synthesis of 4-bromo-3-fluorotoluene, a related compound, has been reported from o-nitro-p-toluidine (Fast Red Base GL), via diazo reaction at high temperature, Sandmeyer reaction, reduction, and Schiemann reaction3. However, the specific synthesis process for 4-Bromo-3-fluoro-4’-thiomorpholinomethylbenzophenone is not explicitly mentioned in the search results.

Molecular Structure Analysis

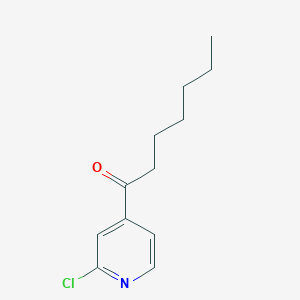

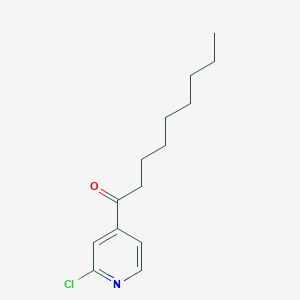

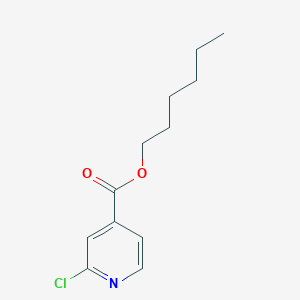

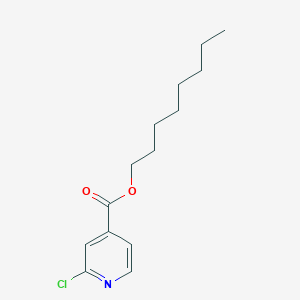

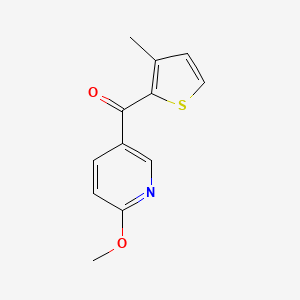

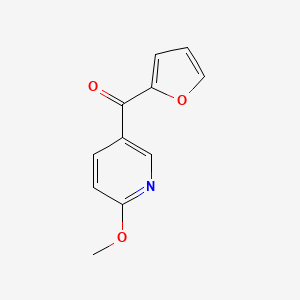

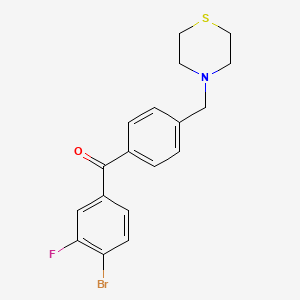

The molecular formula of 4-Bromo-3-fluoro-4’-thiomorpholinomethylbenzophenone is C18H17BrFNOS, and its molecular weight is 394.3 g/mol14. The specific molecular structure is not provided in the search results.

Chemical Reactions Analysis

The specific chemical reactions involving 4-Bromo-3-fluoro-4’-thiomorpholinomethylbenzophenone are not detailed in the search results. However, related compounds such as 4-bromo-3-fluorotoluene have been synthesized from o-nitro-p-toluidine via diazo reaction at high temperature, Sandmeyer reaction, reduction, and Schiemann reaction3.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-3-fluoro-4’-thiomorpholinomethylbenzophenone are not detailed in the search results. However, related compounds such as 3-Fluoro-4-bromophenol are described as phenolic organic compounds2.科学的研究の応用

-

Pd-Catalyzed Direct Arylations of Heteroarenes with Polyfluoroalkoxy-Substituted Bromobenzenes

- Application : This research involves the use of palladium catalysis for direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes .

- Method : The procedure involves using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base . A bromo-substituted difluorobenzo[d][1,3]dioxole was successfully coupled .

- Results : High yields in arylated heteroarenes were obtained . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact .

-

Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate

- Application : The research describes the synthesis and structure of a novel ortho-fluoroazobenzene .

- Method : The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .

- Results : The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate . The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

-

Synthesis of CF2CF2-Containing Sugars, Liquid Crystals, and Light-Emitting Materials

- Application : This research involves the use of 4-Bromo-3,3,4,4-tetrafluorobut-1-ene in the synthesis of CF2CF2-containing sugars, liquid crystals, and light-emitting materials .

- Method : The specific methods and experimental procedures are not detailed in the available information .

- Results : The results or outcomes obtained are not specified in the available information .

-

Pd-Catalyzed Direct Arylations of Heteroarenes with Polyfluoroalkoxy-Substituted Bromobenzenes

- Application : This research involves the use of palladium catalysis for direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes .

- Method : The procedure involves using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base . A bromo-substituted difluorobenzo[d][1,3]dioxole was successfully coupled .

- Results : High yields in arylated heteroarenes were obtained . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact .

-

Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate

- Application : The research describes the synthesis and structure of a novel ortho-fluoroazobenzene .

- Method : The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .

- Results : The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate . The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

-

Pd-Catalyzed Direct Arylations of Heteroarenes with Polyfluoroalkoxy-Substituted Bromobenzenes

- Application : This research involves the use of palladium catalysis for direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes .

- Method : The procedure involves using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base . A bromo-substituted difluorobenzo[d][1,3]dioxole was successfully coupled .

- Results : High yields in arylated heteroarenes were obtained . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact .

Safety And Hazards

The specific safety and hazards associated with 4-Bromo-3-fluoro-4’-thiomorpholinomethylbenzophenone are not detailed in the search results.

将来の方向性

The future directions for the use and study of 4-Bromo-3-fluoro-4’-thiomorpholinomethylbenzophenone are not explicitly mentioned in the search results. However, given its significant attention in scientific research and industry14, it is likely to continue being a subject of interest.

Please note that this information is based on the available search results and may not be comprehensive or up-to-date. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.

特性

IUPAC Name |

(4-bromo-3-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrFNOS/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIQBARQVCHCLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrFNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642923 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-fluoro-4'-thiomorpholinomethylbenzophenone | |

CAS RN |

898782-83-7 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。